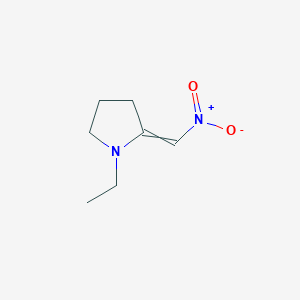
1-Ethyl-2-(nitromethylidene)pyrrolidine
Übersicht
Beschreibung
1-Ethyl-2-(nitromethylidene)pyrrolidine is a chemical compound with the molecular formula C7H12N2O2 . It is also known by other names such as Pyrrolidine, 1-ethyl-2-(nitromethylene)- .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-2-(nitromethylidene)pyrrolidine consists of a five-membered pyrrolidine ring with a nitromethylene substituent . The exact mass of the molecule is 156.09000 .Physical And Chemical Properties Analysis
1-Ethyl-2-(nitromethylidene)pyrrolidine has a predicted boiling point of 245.8±29.0 °C and a predicted density of 1.193±0.06 g/cm3 . The pKa is predicted to be 3.89±0.20 .Wissenschaftliche Forschungsanwendungen
Stereochemistry of Nitromethylidene Compounds : Rajappa et al. (1984) studied the stereochemistry of 2-(nitromethylidene)pyrrolidine and related compounds, which are crucial for understanding their chemical behavior and potential applications in synthesis and pharmaceutical research (Rajappa et al., 1984).
Quantum Chemical Investigation : Bouklah et al. (2012) conducted DFT and quantum chemical investigations of molecular properties of substituted pyrrolidinones, which include compounds like 1-Ethyl-2-(nitromethylidene)pyrrolidine. Such studies are significant for predicting the reactivity and interactions of these compounds in various applications (Bouklah et al., 2012).
Synthesis of Pyrrolidine Derivatives : Mulholland et al. (1972) explored the synthesis of pyrrolidine derivatives, including those related to 1-Ethyl-2-(nitromethylidene)pyrrolidine, highlighting their potential in the development of new pharmaceuticals and organic compounds (Mulholland et al., 1972).
Catalytic Applications in Organic Synthesis : Lu and Shi (2007) described the use of pyrrolidine derivatives in Lewis acid-catalyzed reactions, indicating the potential application of 1-Ethyl-2-(nitromethylidene)pyrrolidine in facilitating various organic transformations (Lu & Shi, 2007).
Pyrrolidines in Biological and Industrial Applications : Żmigrodzka et al. (2022) discussed the importance of pyrrolidines in medicine and industry, such as their use as dyes or agrochemical substances. This study also covered the synthesis of pyrrolidines, which could include 1-Ethyl-2-(nitromethylidene)pyrrolidine (Żmigrodzka et al., 2022).
Complex Formation with Transition Metals : Singh et al. (2003) reported on the formation of complexes involving pyrrolidine rings with palladium(II) and mercury(II). These complexes have potential applications in catalysis and material science (Singh et al., 2003).
Stability and Application of Pyrrolidine Nitroxide Radicals : Lampp et al. (2019) synthesized new pyrrolidine nitroxide radicals, which are relevant for understanding the stability and potential applications of similar structures in spin labeling and magnetic resonance imaging (Lampp et al., 2019).
Chain and Large-Ring Polymeric Complexes : Doyle et al. (1995) investigated ethylenebis(pyrrolidin-2-one) complexes, which are related to pyrrolidine derivatives, for their potential in forming polymeric structures with applications in materials science (Doyle et al., 1995).
Antibacterial Activity of Pyrrolidine Derivatives : Kim et al. (2006) explored the synthesis of carbapenems with pyrrolidine moieties, investigating their antibacterial activity, which is pertinent to the potential biomedical applications of similar compounds (Kim et al., 2006).
Synthesis and Corrosion Inhibition Applications : Bouklah et al. (2006) studied novel pyrrolidine derivatives as corrosion inhibitors for steel, indicating potential industrial applications of related compounds (Bouklah et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-ethyl-2-(nitromethylidene)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-8-5-3-4-7(8)6-9(10)11/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXAUUYIGJZVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-(nitromethylidene)pyrrolidine | |
CAS RN |
26171-04-0 | |
| Record name | 1-Ethyl-2-(nitromethylene)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26171-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ethyl-2-(nitromethylene)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



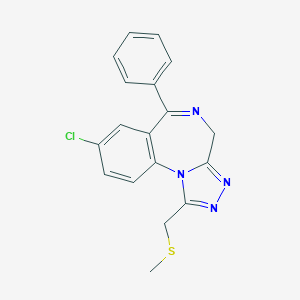
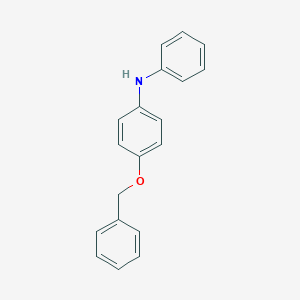
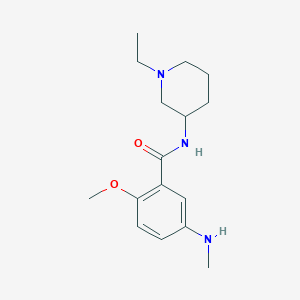
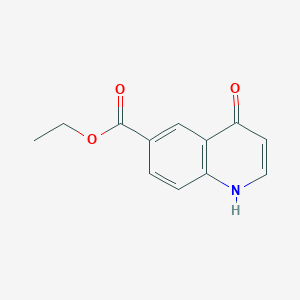
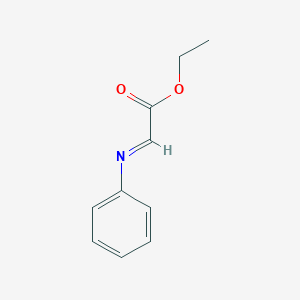
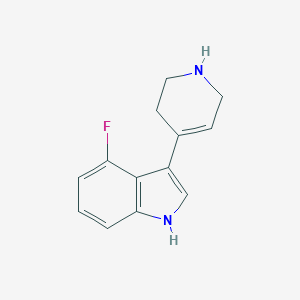
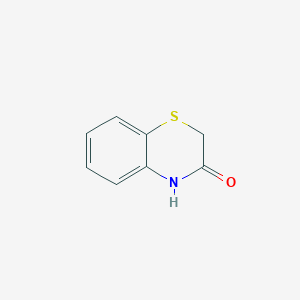

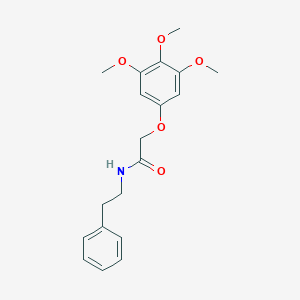
![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)

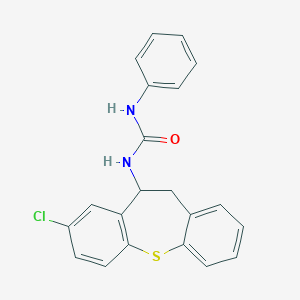
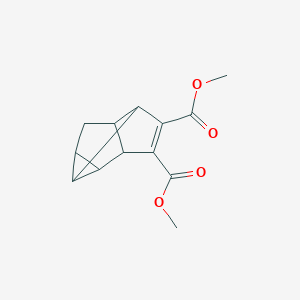
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)